2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-15(14-27-2)23-21(26)17(13-22)12-18-20(16-8-4-3-5-9-16)24-19-10-6-7-11-25(18)19/h3-12,15H,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBCMKMMZHZGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=CC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 2-phenylimidazo[1,2-a]pyridine and appropriate reagents to introduce the cyano and methoxypropan-2-yl groups. Common synthetic routes may involve:
Nitrile Formation: Introduction of the cyano group through nucleophilic substitution reactions.
Imidazo[1,2-a]pyridine Formation: Cyclization reactions to form the imidazo[1,2-a]pyridine ring.
Methoxypropan-2-yl Group Introduction: Alkylation reactions to introduce the methoxypropan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. Its mechanisms of action include:
- Induction of Apoptosis : The compound promotes programmed cell death in various cancer cell lines, which is crucial for inhibiting tumor growth.
- Inhibition of Tumor Cell Proliferation : Studies have shown that it effectively reduces the proliferation of cancer cells, making it a candidate for further development as an anticancer agent.
Case Study: In Vitro Antitumor Activity
In a study evaluating the anticancer efficacy of this compound against human cancer cell lines (e.g., MCF-7 and HCT116), results demonstrated that it exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects .
Applications in Medicinal Chemistry
The compound's unique structure allows it to serve as a scaffold for designing new drugs targeting various diseases. Its derivatives have been synthesized and evaluated for their biological activities, leading to discoveries of new pharmacological agents.
Synthesis and Characterization
Recent studies have focused on synthesizing derivatives of this compound through various chemical reactions, including:
- Michael Addition Reactions : Utilizing the reactivity of the cyano group to create new derivatives with enhanced biological activity.
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of synthesized derivatives to specific biological targets.
Mechanism of Action
The mechanism of action of 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is prevalent in medicinal chemistry due to its bioactivity. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Impact
- Cyano vs.
- Methoxypropan-2-yl vs. Ethoxyphenyl : The methoxypropan-2-yl group in the target compound may offer better steric flexibility than the rigid ethoxyphenyl substituent in the furan-based analog, affecting binding interactions .
Hydrogen Bonding and Crystal Packing
The enamide’s carbonyl and cyano groups in the target compound likely participate in hydrogen-bonding networks, as described by graph-set analysis for molecular crystals . This contrasts with the nitro-furan analog (CAS: 5910-80-5), where the nitro group may dominate packing via dipole interactions .
Biological Activity
The compound 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 305.39 g/mol
- IUPAC Name : 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Weight | 305.39 g/mol |
| XLogP3-AA | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Research indicates that compounds within the imidazo[1,2-a]pyridine class may exhibit significant activity against various biological targets, including kinases and receptors involved in cell signaling pathways. The specific mechanism of action for 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide is likely related to its interaction with these targets, potentially modulating pathways associated with cancer proliferation and neurodegenerative diseases.
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide have shown efficacy in inhibiting tumor growth in various cancer models. A notable study demonstrated that derivatives exhibited significant cytotoxicity against human cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Melatonin Receptor Modulation
Research has indicated that some imidazo[1,2-a]pyridines function as melatonin receptor ligands. For example, a related compound showed good selectivity for melatonin receptor MT(2), which is implicated in regulating circadian rhythms and could be beneficial in treating sleep disorders . This suggests that 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide may also possess similar receptor-modulating properties.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives on lung cancer cells. The results indicated that these compounds inhibited cell proliferation significantly and induced apoptosis through mitochondrial pathways. The study reported IC50 values ranging from 5 to 15 µM for various derivatives .
Melatonin Receptor Binding Affinity
In another study focusing on melatonin receptor binding, a series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for their affinity towards MT(1) and MT(2) receptors. One derivative showed a Ki value of 8 nM for MT(2), indicating strong binding affinity . This suggests that 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide could similarly interact with melatonin receptors.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide?
-
Methodological Answer : A multi-step approach is typically employed, starting with the preparation of the imidazo[1,2-a]pyridine core. For example, condensation reactions using substituted anilines and α-haloketones under reflux conditions (e.g., DMF at 80–100°C) can generate the heterocyclic scaffold . Subsequent functionalization involves introducing the cyanoacrylamide moiety via a Knoevenagel condensation between a ketone precursor and cyanoacetamide derivatives. Reaction conditions must be optimized to avoid side products, such as over-alkylation or isomerization .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the final product. Purity should be confirmed via HPLC (>95%) and LC-MS .
Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For refinement, SHELXL (via the SHELX suite) is widely used for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and hydrogen-bonding networks . Key parameters include R1 (<5%) and wR2 (<10%) for acceptable refinement .
Q. What computational methods are effective for predicting the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. Software like Gaussian or ORCA is recommended. Solvent effects (e.g., DMSO) should be modeled using the Polarizable Continuum Model (PCM) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or solvent interactions. To resolve this:
- Perform variable-temperature NMR to assess dynamic effects.
- Compare X-ray-derived torsion angles with DFT-optimized gas-phase structures .
- Use SHELXL ’s TWIN and BASF commands to model twinning or disorder in crystallographic data .
Q. What experimental design principles apply to optimizing its bioactivity while minimizing toxicity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents on the imidazo[1,2-a]pyridine core (e.g., electron-withdrawing groups at C2) and the acrylamide side chain.
- Toxicity Screening : Use in vitro assays (e.g., mitochondrial toxicity via MTT assay) and molecular docking to predict off-target interactions (e.g., CYP450 enzymes) .
Q. How can reaction conditions be tailored to avoid side products in multi-step syntheses?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing byproducts like dimerized intermediates. Example: Use a microreactor at 50°C with residence time <10 min for the Knoevenagel step .
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) can enhance regioselectivity in cross-coupling steps .
Key Considerations for Researchers
- Data Contradictions : Cross-validate spectral and crystallographic data with computational models.
- Advanced Refinement : Use SHELXL’s restraints for disordered solvent molecules or flexible side chains .
- Biological Studies : Prioritize assays that mimic physiological conditions (e.g., serum protein binding studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
